molecular formula C12H9N3O6 B14647965 2,3-Dimethyl-1,6,8-trinitronaphthalene CAS No. 50558-81-1

2,3-Dimethyl-1,6,8-trinitronaphthalene

Cat. No.: B14647965
CAS No.: 50558-81-1
M. Wt: 291.22 g/mol
InChI Key: JTYFJNRVGLNADT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,6,8-trinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3) at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,6,8-trinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and safety. The nitration reaction is typically followed by purification steps, such as recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,6,8-trinitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

2,3-Dimethyl-1,6,8-trinitronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,6,8-trinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and physiological effects. For example, the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-2,4,8-trinitronaphthalene
  • 2,3-Dimethylnaphthalene
  • 1,6,8-Trinitronaphthalene

Uniqueness

2,3-Dimethyl-1,6,8-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

50558-81-1

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

2,3-dimethyl-1,6,8-trinitronaphthalene

InChI

InChI=1S/C12H9N3O6/c1-6-3-8-4-9(13(16)17)5-10(14(18)19)11(8)12(7(6)2)15(20)21/h3-5H,1-2H3

InChI Key

JTYFJNRVGLNADT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=C1C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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